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Compound of Interest

Compound Name: 1,1-Cyclohexanedimethanol

Cat. No.: B1582361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data for 1,1-Cyclohexanedimethanol. Due

to the limited availability of direct experimental spectra for this specific isomer, this document

focuses on predicted spectral characteristics based on the analysis of its functional groups and

comparison with analogous compounds. Detailed experimental protocols for acquiring such

spectra are also provided.

Chemical Structure and Spectroscopic Overview
1,1-Cyclohexanedimethanol possesses a quaternary carbon atom on a cyclohexane ring, to

which two hydroxymethyl (-CH₂OH) groups are attached. This unique structural feature dictates

its spectroscopic properties. The primary alcohol functionalities and the saturated carbocyclic

ring are the key determinants of its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1,1-Cyclohexanedimethanol, both ¹H and ¹³C NMR are essential for structural

confirmation.

Expected ¹H NMR Spectral Data
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The proton NMR spectrum of 1,1-Cyclohexanedimethanol is expected to show distinct

signals for the hydroxyl protons, the methylene protons of the hydroxymethyl groups, and the

protons of the cyclohexane ring.

Proton Type
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity Notes

Hydroxyl (-OH) 1.0 - 5.0 Singlet (broad)

Chemical shift is

highly dependent on

solvent, concentration,

and temperature. The

signal may disappear

upon D₂O exchange.

Methylene (-CH₂OH) ~3.4 - 3.6 Singlet

These two methylene

groups are equivalent

and attached to a

quaternary carbon,

hence they appear as

a singlet.

Cyclohexane Ring (-

CH₂-)
~1.2 - 1.6 Multiplet (complex)

The protons on the

cyclohexane ring will

give rise to complex,

overlapping signals in

the aliphatic region.

Expected ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the different carbon environments

within the molecule.

Carbon Type Expected Chemical Shift (δ, ppm)

Quaternary Carbon (-C(CH₂OH)₂) ~40 - 50

Methylene Carbon (-CH₂OH) ~65 - 75

Cyclohexane Ring Carbons (-CH₂-) ~20 - 40
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,1-Cyclohexanedimethanol will be dominated by absorptions from the O-H and

C-O bonds of the alcohol groups and the C-H bonds of the aliphatic ring.

Vibrational Mode
Expected Frequency

(cm⁻¹)
Intensity Appearance

O-H Stretch 3200 - 3600 Strong Broad

C-H Stretch (sp³) 2850 - 3000 Strong Sharp

C-O Stretch 1000 - 1260 Strong Sharp

O-H Bend 1330 - 1440 Medium Broad

CH₂ Bend ~1465 Medium Sharp

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-20 mg of 1,1-Cyclohexanedimethanol.

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or D₂O) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), for

chemical shift calibration.

Data Acquisition (¹H NMR):

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse experiment.
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Number of Scans: 8 to 16 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Data Acquisition (¹³C NMR):

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

Number of Scans: 128 to 1024 scans, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid 1,1-Cyclohexanedimethanol sample directly

onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: A standard FTIR spectrometer.

Mode: Transmittance or Absorbance.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans.
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Background: A background spectrum of the empty, clean ATR crystal should be collected

prior to sample analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Cyclohexanedimethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582361#spectroscopic-data-for-1-1-
cyclohexanedimethanol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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